



Application Notes and Protocols for Angiotensinogen (1-13) (Human) ELISA Kit

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Compound of Interest					
Compound Name:	Angiotensinogen (1-13) (human)				
Cat. No.:	B12374091	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro quantitative measurement of human Angiotensinogen (1-13) in serum, plasma, and other biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for human Angiotensinogen has been pre-coated onto a microplate.[1] Standards and samples are pipetted into the wells, and any Angiotensinogen present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human Angiotensinogen is added to the wells.[1] Following a wash to remove any unbound antibody-biotin conjugate, an avidin-conjugated Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of Angiotensinogen bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials Provided



Component	Quantity	Storage	
Pre-coated 96-well Microplate	1	2-8°C / -20°C	
Lyophilized Standard	2 vials	-20°C	
Biotinylated Detection Antibody	1 vial	-20°C	
Streptavidin-HRP Conjugate	1 vial	-20°C	
Assay Diluent	1 vial	2-8°C	
Wash Buffer Concentrate (30x)	1 vial	2-8°C	
TMB Substrate	1 vial	2-8°C (Protect from light)	
Stop Solution	1 vial	2-8°C	
Plate Sealers	4	Room Temperature	

Note: Kit components and storage conditions may vary slightly between manufacturers. Always refer to the manual provided with the specific kit.

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm[2]
- Precision pipettes and pipette tips[2]
- Deionized or distilled water[2]
- Graduated cylinders for preparing reagents[2]
- Tubes for standard dilutions[2]
- Absorbent paper for blotting[2]

Experimental Protocols Sample Collection and Storage



- Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[3]
- Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates. Assay immediately or aliquot and store samples at -20°C or -80°C.[3]

Reagent Preparation

- Wash Buffer (1x): Dilute the 30x Wash Buffer Concentrate with deionized or distilled water to prepare the 1x Wash Buffer. For example, add 20 mL of concentrate to 580 mL of water to make 600 mL of 1x Wash Buffer.[3]
- Standard Dilutions: Reconstitute the lyophilized standard with the volume of Assay Diluent specified in the kit manual. Prepare a dilution series of the standard in Assay Diluent. Do not reuse diluted standards.
- Biotinylated Detection Antibody and Streptavidin-HRP: Briefly centrifuge the vials before use and dilute to the working concentration with the appropriate diluent as specified in the kit manual.

Assay Procedure

The following is a typical assay procedure. Specific incubation times and temperatures may vary, so always consult the kit-specific manual.



Step	Action	Volume	Incubation Time	Temperature
1	Prepare all reagents, standards, and samples.	-	-	Room Temperature
2	Add Standard or Sample to appropriate wells.	100 μL	1-2 hours	37°C
3	Aspirate and add prepared Detection Reagent A (Biotinylated Antibody).	100 μL	1 hour	37°C
4	Aspirate and wash each well with 1x Wash Buffer. Repeat 3 times.	300 μL	-	Room Temperature
5	Add prepared Detection Reagent B (Streptavidin-HRP).	100 μL	30-60 minutes	37°C
6	Aspirate and wash each well with 1x Wash Buffer. Repeat 5 times.	300 μL	-	Room Temperature



7	Add TMB Substrate Solution.	90 μL	10-20 minutes	37°C (in the dark)
8	Add Stop Solution.	50 μL	-	Room Temperature
9	Read absorbance at 450 nm immediately.	-	-	-

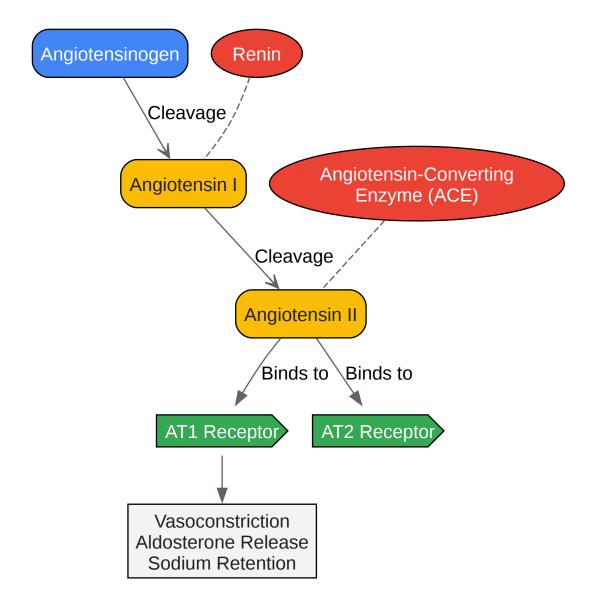
Note: This table summarizes a general protocol. Incubation times and the number of wash steps can vary between different ELISA kits.[1][4]

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve-fit is often recommended.
- Determine the concentration of Angiotensinogen in the samples by interpolating their absorbance values from the standard curve.
- If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Visualizations Angiotensinogen Signaling Pathway



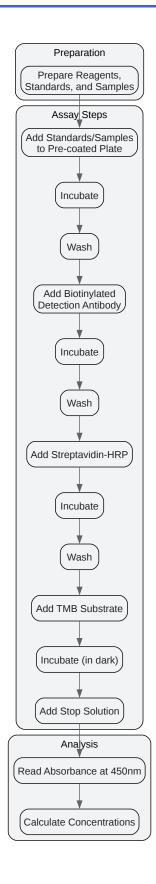


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Caption: Renin-Angiotensin System (RAS) activation cascade.

ELISA Experimental Workflow





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Caption: General workflow for a sandwich ELISA experiment.



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